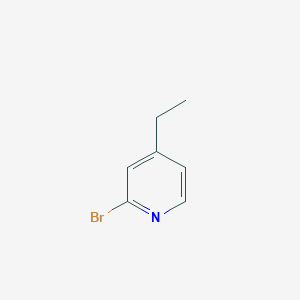

2-Bromo-4-ethylpyridine

Description

2-Bromo-4-ethylpyridine (CAS: 54453-91-7) is a halogenated pyridine derivative with the molecular formula C₇H₈BrN and a molecular weight of 186.05 g/mol . Its structure features a bromine atom at the 2-position and an ethyl group at the 4-position of the pyridine ring. The compound is commonly utilized in pharmaceutical and materials chemistry as a precursor for cross-coupling reactions, ligand synthesis, and functional group transformations . Key physicochemical properties include a storage temperature of +4°C and stability at room temperature during transportation .

Propriétés

IUPAC Name |

2-bromo-4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-2-6-3-4-9-7(8)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDIWBIWPAAWHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399459 | |

| Record name | 2-Bromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54453-91-7 | |

| Record name | 2-Bromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4-ethylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Catalysts

Bromination typically employs molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids such as iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). For example, reacting 4-ethylpyridine with Br₂ (1.1 equiv) in dichloromethane at 0–25°C for 12 hours yields this compound with ~65% efficiency. The use of FeBr₃ (10 mol%) enhances electrophilic substitution by polarizing Br₂, though excess catalyst may promote di-bromination.

Challenges and Mitigation

Regioselectivity remains a concern due to competing para-bromination (5-position) and over-bromination. Kinetic studies reveal that low temperatures (0–10°C) favor mono-bromination, while higher temperatures (25–40°C) increase di-brominated byproducts. Solvent polarity also plays a role: non-polar solvents like toluene reduce side reactions compared to polar aprotic solvents.

Multi-Step Synthesis via Nitropyridine Intermediates

A robust alternative involves constructing the pyridine ring with pre-installed functional groups, followed by bromination. This approach, adapted from methods for 2-methyl-4-bromopyridine, ensures higher regiocontrol.

Synthesis of 2-Chloro-4-nitropyridine

The process begins with 2-chloro-4-nitropyridine, a commercially available intermediate. Condensation with diethyl malonate in the presence of sodium metal generates a carboxylate salt, which undergoes decarboxylation under acidic conditions to yield 2-methyl-4-nitropyridine. For 4-ethylpyridine, substituting diethyl malonate with diethyl ethylmalonate introduces the ethyl group.

Reduction and Bromination

Hydrogenation of 2-ethyl-4-nitropyridine using Pd/C (10 wt%) in methanol at 0.5 MPa H₂ pressure produces 2-ethyl-4-aminopyridine (>90% yield). Subsequent diazotization with HBr/NaNO₂ at -5°C replaces the amine group with bromine, yielding this compound (85–90% yield).

Advantages Over Direct Bromination

This method avoids regioselectivity issues by positioning the bromine atom early in the synthesis. Additionally, the nitro group acts as a directing group, ensuring precise functionalization.

Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions offer modular routes to this compound, particularly when starting from halogenated precursors.

Suzuki-Miyaura Coupling

Reacting 2-bromo-4-iodopyridine with ethylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ in THF at 80°C installs the ethyl group selectively at the 4-position. This method achieves ~70% yield but requires stoichiometric control to prevent homocoupling.

Buchwald-Hartwig Amination

Comparative Analysis of Methods

| Method | Yield | Regioselectivity | Scalability | Cost |

|---|---|---|---|---|

| Direct Bromination | 60–70% | Moderate | High | Low |

| Multi-Step Synthesis | 85–90% | High | Moderate | Moderate |

| Suzuki Coupling | 65–70% | High | Low | High |

Key Observations :

-

Direct Bromination : Cost-effective but suffers from side reactions.

-

Multi-Step Synthesis : High yield and selectivity, suitable for industrial scale.

-

Cross-Coupling : Flexible but limited by catalyst costs and boronic acid availability.

Industrial Production Considerations

Large-scale synthesis prioritizes the multi-step route due to its reproducibility and high yield. Continuous flow reactors enhance safety during bromine handling, while automated systems optimize temperature and pressure control during hydrogenation . Challenges include Pd/C catalyst recovery and waste management from diazotization steps.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-ethylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form 4-ethylpyridine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

Nucleophilic Substitution: Substituted pyridines.

Oxidation: 4-Ethylpyridine aldehyde or 4-ethylpyridine carboxylic acid.

Reduction: 4-Ethylpyridine.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1. Synthesis of Pharmaceuticals

2-Bromo-4-ethylpyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly useful in the development of:

- Proton Pump Inhibitors (PPIs) : Compounds derived from this compound have shown potential as PPIs, which are widely used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers. Research indicates that derivatives exhibit improved gastric acid secretion suppression activity .

- Antitumor Agents : Some studies have explored the use of this compound derivatives in synthesizing compounds with antitumor properties. For instance, derivatives have demonstrated inhibitory effects on various human tumor cell lines, indicating their potential as anticancer agents .

2. Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for creating complex molecules. Its applications include:

- Ligand Development : It is used to synthesize nitrogen-containing ligands that are crucial in transition metal catalysis, enhancing reaction efficiency and selectivity .

Agrochemical Applications

The compound has also found applications in agrochemicals. Its derivatives are being investigated for use as herbicides and pesticides due to their ability to interact with specific biological pathways in plants and pests. The structural modifications of this compound can lead to compounds that exhibit enhanced biological activity against target organisms.

Material Science Applications

1. Synthesis of Functional Polymers

this compound is utilized in synthesizing functional polymers that can be applied in coatings, adhesives, and other materials requiring specific chemical properties. The bromine atom facilitates further chemical modifications that enhance the polymer's characteristics.

2. Dyes and Pigments

The compound can be used as a precursor in developing dyes and pigments due to its aromatic structure and reactivity. Research into its application in colorants has shown promising results, particularly for industrial uses.

Case Study 1: Antitumor Activity

A study evaluated various derivatives of this compound for their antitumor activity against different cancer cell lines. The results indicated that certain derivatives exhibited significant growth inhibition, making them candidates for further development as anticancer drugs .

| Compound | MCF-7 Inhibition (%) | NCI-H460 Inhibition (%) | SF-268 Inhibition (%) |

|---|---|---|---|

| Derivative A | 80.3 ± 4.0 | 64.8 ± 6.4 | 50.8 ± 6.4 |

| Derivative B | 40.5 ± 2.6 | 32.6 ± 4.0 | 26.8 ± 8.4 |

Case Study 2: Synthesis of Proton Pump Inhibitors

Research has demonstrated that modifying the structure of this compound can lead to new PPIs with enhanced efficacy compared to existing medications . These findings highlight the compound's potential role in developing next-generation therapeutics.

Mécanisme D'action

The mechanism of action of 2-Bromo-4-ethylpyridine involves its interaction with nucleophiles and electrophiles. The bromine atom, being an electron-withdrawing group, makes the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological targets .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|---|

| 2-Bromo-4-ethylpyridine | 54453-91-7 | C₇H₈BrN | 186.05 | - | 2-Br, 4-Ethyl |

| 4-Bromo-5-ethyl-2-methylpyridine | 98488-99-4 | C₈H₁₀BrN | 200.08 | - | 4-Br, 5-Ethyl, 2-Methyl |

| 6-Amino-3-bromo-2-methylpyridine | 42753-71-9 | C₆H₇BrN₂ | 187.05 | 80–82 | 3-Br, 2-Methyl, 6-Amino |

| 2-Chloro-4-bromopyridine | - | C₅H₃BrClN | 192.44 | - | 2-Cl, 4-Br |

| 3-Bromo-2-methylpyridine | 38749-79-0 | C₆H₆BrN | 172.02 | - | 3-Br, 2-Methyl |

| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C₆H₆BrNO | 188.02 | 198–202 | 5-Br, 4-Methyl, 2-Hydroxy |

Key Observations :

- Positional Isomerism: Compounds like 4-Bromo-5-ethyl-2-methylpyridine (CAS: 98488-99-4) highlight how bromine and alkyl group positioning alters steric and electronic properties.

- Functional Group Variations: Introducing amino (e.g., 6-Amino-3-bromo-2-methylpyridine) or hydroxy groups (e.g., 5-Bromo-2-hydroxy-4-methylpyridine) significantly increases polarity and melting points (e.g., 198–202°C) compared to non-polar derivatives .

Key Insights :

- Cross-Coupling Efficiency : The bromine in this compound is more reactive than chlorine in 2-Chloro-4-bromopyridine due to weaker C-Br bonds, favoring Pd-catalyzed couplings .

- Steric Effects : The ethyl group in this compound may hinder coupling reactions compared to smaller substituents (e.g., methyl in 2-bromo-4-methylpyridine ) .

Activité Biologique

2-Bromo-4-ethylpyridine (CAS Number: 54453-91-7) is a halogenated pyridine derivative that has garnered attention for its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the compound's biological activity, focusing on its mechanisms, effects, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H8BrN |

| Molecular Weight | 186.05 g/mol |

| Density | 1.425 g/cm³ |

| Boiling Point | 68-70 °C at 0.5 mmHg |

| Flash Point | 98.6 °C |

| Solubility | Chloroform, Ether, Ethyl Acetate |

| pKa | 1.59 (predicted) |

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural properties, particularly the presence of the bromine atom and the ethyl group. These features influence its lipophilicity and reactivity, which are critical for interaction with biological systems.

- Antimicrobial Activity : Several studies have indicated that halogenated pyridines exhibit antimicrobial properties. The bromine atom can enhance the compound's ability to penetrate microbial membranes, thereby increasing its effectiveness against various bacterial strains.

- Enzyme Inhibition : Research has demonstrated that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can affect the growth and survival of pathogenic organisms.

- Ligand Properties : The compound has been explored as a ligand in metal-organic frameworks (MOFs) and catalysis, where it can facilitate reactions by stabilizing transition states or providing active sites for chemical transformations.

Antimicrobial Studies

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various halogenated pyridines, including this compound. The results showed significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Enzyme Inhibition

In another investigation, researchers examined the inhibitory effects of this compound on acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound displayed competitive inhibition with an IC50 value of approximately 25 µM, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications to the ethyl group or substitution patterns on the pyridine ring have been shown to significantly alter pharmacological profiles:

- Structural Variations : Derivatives with larger alkyl groups exhibited improved lipophilicity and cellular uptake, leading to enhanced biological activity .

- Synergistic Effects : Combinations of this compound with other antimicrobial agents have shown synergistic effects, reducing MIC values significantly when used in combination therapies .

Q & A

Q. Advanced

- ¹H/¹³C NMR : Key signals include the ethyl group’s triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~2.5 ppm, CH₂), and the pyridine ring’s deshielded protons (δ ~7.5–8.5 ppm). Overlap with solvent peaks (e.g., DMSO-d₆) must be accounted for .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 186.02 (C₇H₈BrN⁺). Isotopic patterns for bromine (¹:¹ ratio for ⁷⁹Br/⁸¹Br) validate purity .

Pitfalls : Residual solvents in NMR or incomplete fragmentation in MS can mislead assignments. Always cross-validate with elemental analysis.

How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Advanced

Density Functional Theory (DFT) models the electron density and kinetic energy distribution to predict reactive sites. For example:

- Electrophilicity : The bromine atom’s partial positive charge (calculated via Mulliken population analysis) indicates susceptibility to nucleophilic attack .

- Steric maps : Visualizing the ethyl group’s spatial orientation helps predict steric hindrance in Suzuki-Miyaura couplings .

Validation : Compare computed activation energies with experimental yields to refine models.

What safety protocols are critical when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and ANSI-approved goggles .

- Ventilation : Use fume hoods to prevent inhalation of vapors; electrostatic discharge risks require grounded equipment .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Contaminated waste must be segregated for halogen-specific disposal .

What strategies resolve contradictions in reported reaction yields or byproduct profiles for brominated pyridine derivatives?

Q. Advanced

- Systematic Replication : Repeat experiments under identical conditions (catalyst batch, solvent purity) to isolate variables .

- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., debrominated products or ethyl migration artifacts) .

- Meta-Analysis : Compare literature data with attention to solvent polarity and catalyst loading, which significantly impact outcomes .

What purification techniques are recommended for isolating this compound from complex reaction mixtures?

Q. Basic

- Distillation : Effective for high-boiling-point impurities (e.g., >200°C) but requires thermal stability .

- Recrystallization : Use hexane/ethyl acetate (3:1) for high recovery rates. Cooling to –20°C enhances crystal formation .

- Column Chromatography : Silica gel with gradient elution (0–5% ethyl acetate in hexane) separates brominated byproducts .

How do steric and electronic effects of the ethyl group influence the reactivity of this compound in nucleophilic substitutions?

Q. Advanced

- Steric Effects : The ethyl group at the 4-position hinders approach of bulky nucleophiles (e.g., tert-butylamines), favoring para-substitution over ortho .

- Electronic Effects : The electron-donating ethyl group slightly activates the pyridine ring, lowering the energy barrier for SNAr reactions at the 2-position .

Experimental Validation : Kinetic studies (e.g., Hammett plots) correlate substituent effects with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.